![molecular formula C9H15N3O B2583801 [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine CAS No. 1423034-27-8](/img/structure/B2583801.png)
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine, also known as MPOMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学研究应用
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, this compound has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials. Its unique structure and properties make it a promising candidate for the development of new materials with specific properties.
作用机制
The mechanism of action of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is not fully understood, but it is believed to involve the formation of stable complexes with various compounds, including drugs and enzymes. These complexes may alter the activity of the compounds, leading to changes in their biological activity.
Biochemical and Physiological Effects
This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, this compound has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. These complexes may alter the activity of the drugs, leading to changes in their biological activity.
实验室实验的优点和局限性
One of the advantages of using [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine in lab experiments is its high purity and yield. This makes it a suitable compound for scientific research. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for research on [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine. One area of research is the development of new antibiotics based on the antibacterial and antifungal properties of this compound. Another area of research is the development of new drug delivery systems based on the ability of this compound to form stable complexes with various drugs. In addition, the use of this compound as a building block for the synthesis of new materials is an area of research that has the potential to lead to the development of new materials with specific properties.
合成方法
The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine involves the reaction between 2-(1-methyl-1H-pyrazol-4-yl)oxirane and methylamine. This reaction results in the formation of this compound as a white solid. The synthesis of this compound has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
属性
IUPAC Name |
[2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-6-8(5-11-12)9-7(4-10)2-3-13-9/h5-7,9H,2-4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDDZDZDSASPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

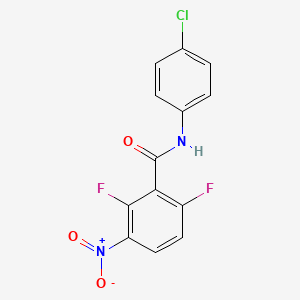
![3-amino-N-[4-(phenylamino)phenyl]benzamide](/img/structure/B2583722.png)


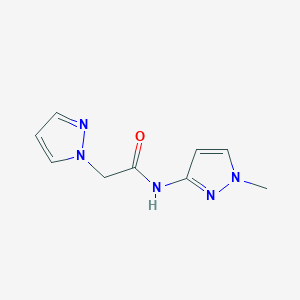
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2583728.png)

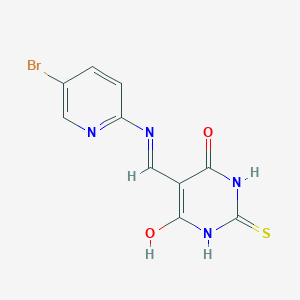
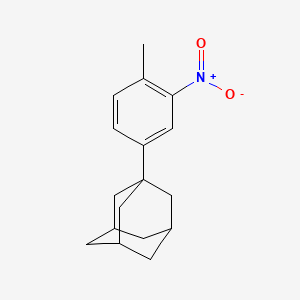
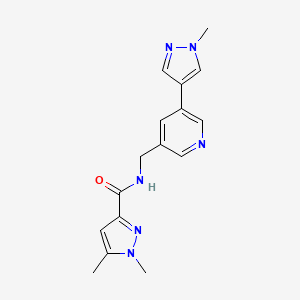
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2583735.png)


![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2583741.png)